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Abstract
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of

dehydroepiandrosterone (DHEA) that has been investigated for a range of therapeutic

applications. Developed to retain the beneficial effects of DHEA while minimizing its hormonal

side effects, Fluasterone has demonstrated anti-inflammatory, anti-proliferative, and anti-

diabetic properties in preclinical models. Its primary mechanisms of action are believed to be

the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of the NF-

κB signaling pathway. Despite reaching Phase II clinical trials, the development of an oral

formulation of Fluasterone was halted due to low potency and poor bioavailability. However,

research has continued with a focus on alternative delivery methods, such as a buccal tablet,

for the treatment of conditions like Cushing's syndrome. This technical guide provides a

comprehensive overview of the discovery, development history, mechanism of action, and key

experimental findings related to Fluasterone.

Introduction
Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid in humans that has been

associated with a variety of health benefits. However, its therapeutic use is limited by its

conversion to androgens and estrogens, leading to undesirable hormonal side effects. This led

to the development of synthetic analogs of DHEA, such as Fluasterone, with the aim of

separating the therapeutic activities from the hormonal effects.
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Fluasterone, also known as 3β-dehydroxy-16α-fluoro-DHEA, is a structural modification of

DHEA where the C3β hydroxyl group is removed and a fluorine atom is introduced at the C16α

position.[1] This modification prevents its metabolism into sex steroids, while retaining or even

enhancing some of DHEA's non-hormonal activities.[1]

Initial development was undertaken by Aeson Therapeutics, and later by SteroTherapeutics, for

a wide range of indications including cancer, cardiovascular diseases, diabetes, obesity, and

autoimmune disorders.[1][2][3]

Synthesis
The synthesis of Fluasterone is based on the chemical modification of

dehydroepiandrosterone (DHEA). A key step in the synthesis involves the introduction of a

fluorine atom at the 16α position of the steroid nucleus. While detailed proprietary synthesis

protocols are not publicly available, a general multi-step synthesis can be described starting

from 3β-hydroxyandrost-5-en-17-one (DHEA). A crucial part of the process is the microbial 7α-

hydroxylation of DHEA, which can be achieved with high yield using a strain of Gibberella

zeae.[4] This is followed by the substitution of the 7α-hydroxyl group with chlorine and a

subsequent dehydrochlorination step to yield 3β-hydroxy-androsta-5,7-dien-17-one.[4] Further

chemical modifications would then lead to the final Fluasterone product.

Mechanism of Action
Fluasterone's therapeutic effects are believed to be mediated through two primary

mechanisms:

Inhibition of Glucose-6-Phosphate Dehydrogenase
(G6PDH)
Fluasterone is a potent uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the

pentose phosphate pathway (PPP).[1] The PPP is a major source of cellular NADPH, which is

essential for reductive biosynthesis and for protecting cells from oxidative stress. By inhibiting

G6PDH, Fluasterone can modulate cellular redox balance and interfere with the proliferation of

rapidly dividing cells, such as cancer cells, which have a high demand for NADPH.

Fluasterone exhibits significantly stronger inhibition of G6PDH compared to DHEA.
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Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of

numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-

κB pathway is implicated in many inflammatory diseases and cancers. Fluasterone has been

shown to inhibit the NF-κB signaling pathway, although the precise molecular interactions are

still under investigation. It is hypothesized that Fluasterone may interfere with the

phosphorylation of IκB kinase (IKK) or the subsequent phosphorylation and degradation of the

inhibitory protein IκBα. This would prevent the translocation of the active p65 subunit of NF-κB

to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Extracellular
Cell Membrane

Pro-inflammatory Stimuli
(e.g., TNF-α, IL-1β) Receptor
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Preclinical Development
A number of preclinical studies have been conducted to evaluate the efficacy and safety of

Fluasterone in various disease models.

Dexamethasone-Induced Thymic Involution
Glucocorticoids like dexamethasone are known to cause involution of the thymus, a key organ

of the immune system. The ability of a compound to counteract this effect is indicative of its

immunomodulatory and anti-glucocorticoid properties.

Experimental Protocol:

Animal Model: BALB/c mice.[2]

Treatment: Mice were pre-treated with DHEA or Fluasterone prior to the administration of

dexamethasone.[2][5]
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Endpoint: Thymus weight was measured to assess the degree of involution.[5]

Fluasterone was found to prevent the thymic involution induced by dexamethasone, indicating

a marked anti-glucocorticoid action.[6][7]

Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress

to more severe liver disease.

Experimental Protocol:

Animal Model: Mice were fed a high-fat, high-fructose diet to induce NAFLD.[3]

Treatment: Mice received treatment with Fluasterone over a period of 8 weeks.[6]

Endpoints: Liver steatosis, inflammation, and fibrosis were assessed.[3][6]

Treatment with Fluasterone was shown to reduce inflammation and fibrosis in the livers of

these mice.[6]

Clinical Development
Fluasterone has undergone several clinical trials to evaluate its safety, tolerability, and efficacy

in humans.

Early Phase Clinical Trials
Early clinical development focused on oral formulations of Fluasterone. However, these

studies revealed that Fluasterone has low oral bioavailability due to extensive first-pass

metabolism.[1][6] This led to the discontinuation of the development of oral Fluasterone.

Phase 1/2 Study in Metabolic Syndrome
To overcome the issue of low oral bioavailability, a buccal tablet formulation was developed.

This formulation allows for the drug to be absorbed directly into the bloodstream through the

lining of the cheek, bypassing first-pass metabolism.

A Phase 1/2 study was conducted in 24 adults with metabolic syndrome.[6]
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Experimental Protocol:

Study Design: Randomized, placebo-controlled.

Treatment: Participants received either an 80 mg buccal tablet of Fluasterone or a placebo

once daily for 8 weeks.[6]

Primary Endpoint: Change in triglyceride levels.

Results: The results of this study showed a significant reduction in triglyceride levels in the

Fluasterone-treated group compared to the placebo group.[6]

Phase II Study in Cushing's Syndrome (NCT02895516)
Based on its anti-glucocorticoid effects observed in preclinical studies, Fluasterone is currently

being investigated for the treatment of Cushing's syndrome, a condition characterized by

excess cortisol levels.[8][9][10]

Experimental Protocol:

Study Design: A double-blind, placebo-controlled, crossover pilot study.[9][10]

Participants: Adults aged 18-75 with Cushing's syndrome and either impaired glucose

tolerance or type 2 diabetes.[10]

Treatment: Participants will receive three different doses of Fluasterone (25 mg, 50 mg, and

75 mg) as a buccal tablet, as well as a placebo, in two 12-week treatment periods separated

by a 21-day washout period.[10]

Primary Endpoint: To determine the effect of Fluasterone on blood sugar levels.[10]

Secondary Endpoints: To assess the safety of Fluasterone and its effects on lipid profiles,

body composition, and liver health.[10]
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Parameter Value Study Type Reference

G6PDH Inhibition (Ki) 0.5 µM In vitro [1]

DHEA G6PDH

Inhibition (Ki)
17 µM In vitro [1]

Triglyceride Reduction
35% decrease from

baseline

Phase 1/2 (Metabolic

Syndrome)
[6]

Placebo Triglyceride

Change

7% increase from

baseline

Phase 1/2 (Metabolic

Syndrome)
[6]

Pharmacokinetic Parameters in Dogs

Route of

Administration
Bioavailability Cmax Tmax

Oral 47% Higher Similar to SC

Subcutaneous 84% Lower than Oral Similar to Oral

Safety and Tolerability
In a Phase 1/2 study of the buccal tablet in adults with metabolic syndrome, Fluasterone was

reported to be well-tolerated with no adverse events reported.[6] The ongoing Phase II study in

Cushing's syndrome will further evaluate the safety profile of Fluasterone, with a focus on

monitoring for any changes in heart rhythm, liver and kidney function, and potassium levels.[1]

Preclinical toxicology studies have been conducted, but detailed results are not publicly

available.

Conclusion
Fluasterone represents a promising therapeutic candidate that has been strategically

designed to harness the beneficial effects of DHEA while avoiding its hormonal side effects. Its

dual mechanism of action, involving the inhibition of G6PDH and modulation of the NF-κB

pathway, provides a strong rationale for its investigation in a variety of metabolic and

inflammatory disorders. Although the development of an oral formulation was unsuccessful, the
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advancement of a buccal tablet formulation has renewed interest in its clinical potential. The

ongoing Phase II clinical trial in Cushing's syndrome will be crucial in determining the future

therapeutic role of Fluasterone. Further research is warranted to fully elucidate its molecular

mechanisms and to explore its efficacy in other relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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